molecular formula C9H15NO3 B15308782 Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate

Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B15308782
M. Wt: 185.22 g/mol
InChI Key: GBKCCEJZBXVFKN-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features an oxygen and nitrogen atom within its ring structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the stereocontrolled formation of the bicyclic scaffold, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to meet production demands. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .

Comparison with Similar Compounds

Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-12-9(11)7-3-6-4-10-5-8(7)13-6/h6-8,10H,2-5H2,1H3

InChI Key

GBKCCEJZBXVFKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CNCC1O2

Origin of Product

United States

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